![molecular formula C15H16N2O3 B2632949 N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)cyclopropanecarboxamide CAS No. 953252-43-2](/img/structure/B2632949.png)
N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)cyclopropanecarboxamide
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Overview
Description
“N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)cyclopropanecarboxamide” is a compound with the molecular formula C15H16N2O3 and a molecular weight of 272.304. It belongs to the family of isoxazole derivatives, which are five-membered heterocycles with one oxygen atom and one nitrogen atom at adjacent positions . Isoxazole derivatives have been found to exhibit a wide spectrum of biological activities and therapeutic potential .
Synthesis Analysis
The synthesis of isoxazole derivatives has been an interesting field of study for decades due to their potential as analgesics, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant agents . The development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research .Molecular Structure Analysis
The supramolecular architectures of amide-containing compounds like “N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)cyclopropanecarboxamide” are highly dependent on the side-chain substituents . The potential impact of isoxazole substituents on polymorph formation has not been thoroughly explored .Chemical Reactions Analysis
The chemistry of isoxazoles has been an interesting field of study for decades because of their prominent potential as various therapeutic agents . The substitution of various groups on the isoxazole ring imparts different activity .Physical And Chemical Properties Analysis
“N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)cyclopropanecarboxamide” has a molecular weight of 272.304. More detailed physical and chemical properties are not available in the search results.Scientific Research Applications
BRD4 Inhibition for Acute Myeloid Leukemia (AML) Treatment
N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)cyclopropanecarboxamide: has been investigated as a BRD4 inhibitor. BRD4 plays a crucial role in gene transcription regulation and has emerged as an attractive target for cancer therapy. In a study, researchers designed 26 new compounds by modifying the 3-ethyl-benzo[d]isoxazole core with sulfonamides. Many of these compounds exhibited potent BRD4 binding activities, with some showing remarkable anti-proliferative effects against MV4-11 cells, a type of AML cell line. Compound 11r, in particular, demonstrated promising binding affinity and anti-proliferative activity, making it a potential lead compound for further drug development .
Epigenetic Modulation and Gene Expression Control
BRD4 is a member of the BET family, which contains proteins with bromodomains that recognize acetyl-lysine residues on histone tails. By binding to these acetylated sites, BRD4 regulates gene expression. The displacement of BRD4 from chromatin can inhibit the expression of key oncogenes such as c-Myc and CDK6. Thus, N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)cyclopropanecarboxamide may modulate epigenetic processes and influence gene transcription .
Potential Antifungal Properties
While not extensively studied, compounds containing the isoxazole moiety have shown antifungal activity. For instance, related 2-(5-methyl-3-(4-chloro/trifluoromethylphenyl)isoxazol-4-yl)-5-arylamino-1,3,4-oxadiazoles were tested for in vitro antifungal effects against Botrytis cinerea and Rhizoctonia cerealis .
Structural Modifications and Drug Design
Researchers have explored structural modifications around the isoxazole core to enhance specific properties. By altering substituents, they aim to optimize binding affinity, selectivity, and pharmacokineticsN-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)cyclopropanecarboxamide could serve as a starting point for further drug design and optimization .
Synthetic Methodology and Reaction Mechanisms
Understanding the synthesis of N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)cyclopropanecarboxamide contributes to the broader field of synthetic organic chemistry. Researchers have employed microwave-assisted methods to efficiently prepare isoxazole derivatives, including this compound .
Future Directions
The development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research . This could provide a low-height flying bird’s eye view of isoxazole derivatives to the medicinal chemists for the development of clinically viable drugs .
properties
IUPAC Name |
N-[[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]methyl]cyclopropanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3/c1-19-13-4-2-3-11(7-13)14-8-12(17-20-14)9-16-15(18)10-5-6-10/h2-4,7-8,10H,5-6,9H2,1H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNIPDHWPOSIWJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC(=NO2)CNC(=O)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)cyclopropanecarboxamide |
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